3-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-2-hydroxyquinazolin-4(3H)-one
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Overview
Description
3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is fused with an isoquinoline moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a suitable quinazolinone derivative under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, with the addition of catalysts like BF3.OEt2 to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality material .
Chemical Reactions Analysis
Types of Reactions
3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone and isoquinoline derivatives, which can be further utilized in medicinal chemistry and drug development .
Scientific Research Applications
3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: A precursor in the synthesis of the target compound.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Tetrahydroquinolines: Compounds with similar pharmacological properties and applications
Uniqueness
3-{3-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-OXOPROPYL}-2,4(1H,3H)-QUINAZOLINEDIONE is unique due to its fused quinazolinone and isoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
3-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C22H23N3O5/c1-29-18-11-14-7-9-24(13-15(14)12-19(18)30-2)20(26)8-10-25-21(27)16-5-3-4-6-17(16)23-22(25)28/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,28) |
InChI Key |
XWESEPOFRWTGMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
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